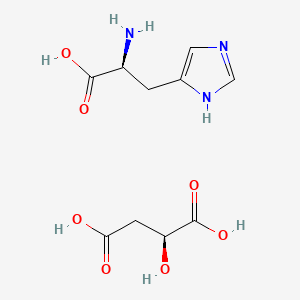

L-Histidine S-malate

Description

L-Histidine S-malate is a salt or complex formed between L-histidine, an essential α-amino acid with an imidazole side chain, and S-malic acid, a dicarboxylic acid. L-Histidine plays critical roles in protein synthesis, enzyme catalysis, and metabolic regulation, particularly in nitrogen metabolism and buffering physiological pH due to its imidazole group . Its salts, such as hydrochlorides or metal complexes (e.g., L-His·Ag), are known to alter solubility, stability, and biological activity .

Propriétés

Numéro CAS |

94231-36-4 |

|---|---|

Formule moléculaire |

C10H15N3O7 |

Poids moléculaire |

289.24 |

Nom IUPAC |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |

Clé InChI |

MTWBOTIEQZVKCT-KNIFDHDWSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-Histidine S-malate; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

L-Histidine vs. Basic Amino Acids (L-Lysine, L-Arginine)

- Structural Differences: L-Histidine contains an imidazole ring, enabling pH buffering and metal chelation, while L-lysine and L-arginine have linear side chains with terminal amino or guanidino groups, respectively. These structural distinctions influence their interactions with enzymes and charged molecules .

- Functional Roles :

L-Histidine S-Malate vs. Other Salts/Esters

- L-Histidine Methyl Ester : The esterification of the carboxyl group reduces polarity, altering enzyme kinetics. For example, mutant enzymes like GkHAL-Q274N exhibit higher Km values (12.58 mM) for L-histidine methyl ester than for L-histidine (3.38–7.99 mM) .

- L-Histidine Hydrochloride : Crystallographic studies reveal similarities in core structure but differences in functional group interactions (e.g., ester vs. carboxylate) .

Table 1: Structural and Functional Properties

Enzyme Interactions and Inhibitor Design

- EgtD Binding : L-Histidine binds processively to Mycobacterium tuberculosis EgtD, a key enzyme in hercynine biosynthesis. Competitive inhibitors (e.g., histamine derivatives) show EC50 values of 25–50 µM, comparable to L-histidine analogs .

- Kinetic Parameters : Mutants of GkHAL enzyme exhibit varied substrate affinities:

Table 2: Enzyme Kinetic Parameters

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identity of L-histidine S-malate in experimental samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and structural identity. Compare retention times and spectral data with certified reference materials (CRMs) such as L-histidine hydrochloride (≥98% purity) . For buffer solutions, employ densimetry and differential scanning calorimetry to measure apparent molar properties (e.g., φVHis, ϕCp) and confirm consistency with literature values at physiological pH (7.4) .

Q. What are the optimal conditions for preparing stable aqueous solutions of L-histidine S-malate?

- Methodological Answer : Avoid exposure to light and metal ions (e.g., Fe²⁺, Cu²⁺) during preparation, as these accelerate oxidation. Use tert-butylhydroperoxide (tBHP) under controlled pH (6–8) and temperature (4–25°C) to study degradation pathways . Buffer solutions should be prepared in phosphate buffers at pH 7.4, with concentrations ≤0.036 mol kg⁻¹ to minimize aggregation .

Q. How can solubility and viscosity of L-histidine S-malate be characterized in biological matrices?

- Methodological Answer : Apply the Jones-Dole equation to analyze viscosity B-coefficients in aqueous solutions, accounting for solute-solvent interactions. For solubility, use gravimetric analysis after equilibration at 288–313 K, ensuring subsampling follows protocols to minimize preparation errors (e.g., incremental sampling and error propagation calculations) .

Advanced Research Questions

Q. How do contradictory findings on L-histidine supplementation in animal models arise, and how can they be resolved?

- Case Example : In studies assessing meat microstructure, L-histidine alone increased porosity, but combined β-alanine/L-histidine supplementation showed no effect .

- Resolution Strategy : Conduct dose-response studies with histidine concentrations ranging from 0.5–2.0% dietary intake and use metabolomic profiling (e.g., LC-MS/MS with Pearson’s correlation ≥0.85 for spectral matching) to track histidine-derived metabolites like carnosine .

Q. What experimental designs are recommended to evaluate L-histidine S-malate’s antioxidant mechanisms in inflammatory models?

- Methodological Answer : Use in vitro radical scavenging assays (hydroxyl radical, singlet oxygen) with histidine concentrations ≥10 mM . For in vivo models, pair histidine supplementation (150–200 mg/kg/day) with oxidative stress biomarkers (e.g., malondialdehyde levels) and histamine quantification via decarboxylation activity assays .

Q. How can researchers ensure reproducibility in studies involving L-histidine S-malate under varying buffer conditions?

- Best Practices : Document buffer composition (e.g., phosphate vs. Tris), ionic strength, and chelating agents (e.g., EDTA) to control metal ion interference. Report apparent molar volumes and heat capacities using standardized protocols . For multi-lab studies, share raw data (e.g., density, viscosity coefficients) via supplementary files formatted per Beilstein Journal guidelines .

Q. What analytical strategies address discrepancies in histidine-mediated metal chelation studies?

- Example : Conflicting reports on copper/histidine complexes in Fenton reactions.

- Resolution : Use electron paramagnetic resonance (EPR) to detect hydroxyl radicals and isothermal titration calorimetry (ITC) to quantify binding constants. Validate with in silico simulations (e.g., DFT calculations) .

Data Reporting and Compliance

Q. How should researchers document subsampling and analytical errors in histidine-related studies?

- Guidelines : Follow ISO-compliant protocols for particulate samples:

- Report sampling plans, subsampling equipment, and incremental selection methods.

- Calculate sampling errors (sFE) using IHL factors and propagate uncertainties in final results .

Q. What metadata is critical for publishing L-histidine S-malate research in high-impact journals?

- Checklist :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.